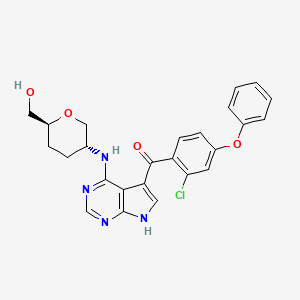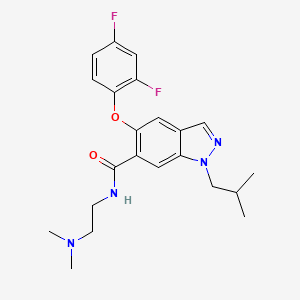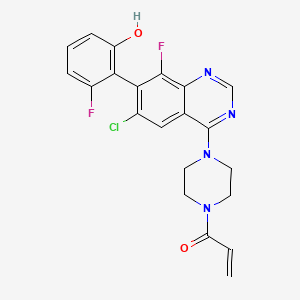![molecular formula C58H80N10O17 B605650 2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid CAS No. 1018833-53-8](/img/structure/B605650.png)
2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of each amino acid to the growing peptide chain. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a resin-bound peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS using automated peptide synthesizers. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: The reduction of disulfide bonds to free thiols.
Substitution: The substitution of amino acid side chains with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for side-chain modifications.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can yield free cysteine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a building block for more complex molecules.
Biology
In biology, the peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this peptide has potential applications in drug delivery, vaccine development, and as a diagnostic tool. Its ability to mimic natural peptides makes it a valuable candidate for therapeutic interventions.
Industry
In the industrial sector, the peptide can be used in the production of biomaterials, as a component in cosmetics, and in the development of novel biotechnological applications.
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely, from cell signaling cascades to metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Glu-DL-Tyr-DL-Tyr-DL-Glu-DL-Leu-DL-Phe-DL-Val-DL-Asn-DL-Ile-OH: A similar peptide with the same sequence but with L-Isoleucine instead of DL-Isoleucine.
H-DL-Glu-DL-Tyr-DL-Tyr-DL-Glu-DL-Leu-DL-Phe-DL-Val-DL-Asn-DL-Leu-OH: A peptide with Leucine instead of Isoleucine.
Uniqueness
The uniqueness of “2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid” lies in its specific sequence and the presence of DL-amino acids, which can confer unique structural and functional properties. This can result in different biological activities and stability profiles compared to peptides composed solely of L-amino acids.
Propriétés
Numéro CAS |
1018833-53-8 |
|---|---|
Formule moléculaire |
C58H80N10O17 |
Poids moléculaire |
1189.3 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C58H80N10O17/c1-7-32(6)49(58(84)85)68-56(82)44(29-45(60)71)66-57(83)48(31(4)5)67-55(81)43(26-33-11-9-8-10-12-33)65-52(78)40(25-30(2)3)63-51(77)39(22-24-47(74)75)61-53(79)42(28-35-15-19-37(70)20-16-35)64-54(80)41(27-34-13-17-36(69)18-14-34)62-50(76)38(59)21-23-46(72)73/h8-20,30-32,38-44,48-49,69-70H,7,21-29,59H2,1-6H3,(H2,60,71)(H,61,79)(H,62,76)(H,63,77)(H,64,80)(H,65,78)(H,66,83)(H,67,81)(H,68,82)(H,72,73)(H,74,75)(H,84,85)/t32-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Clé InChI |
FIURBSUJWCYXNV-OXOWVKQUSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Asudemotide; Glu-tyr-tyr-glu-leu-phe-val-asn-ile; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


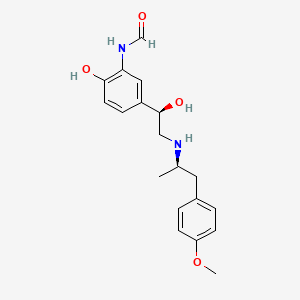
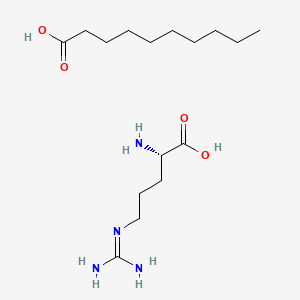

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)
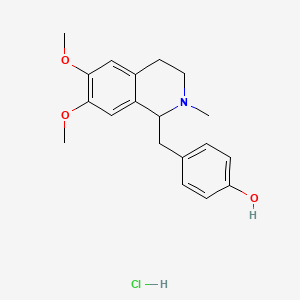
![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)
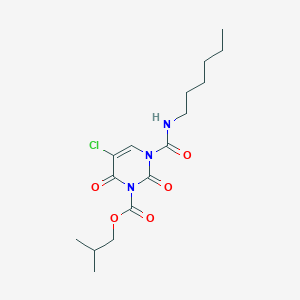
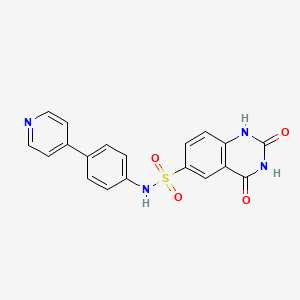
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)
